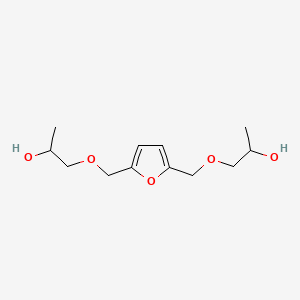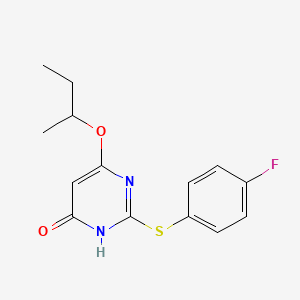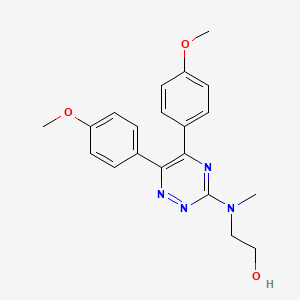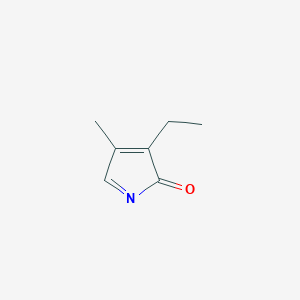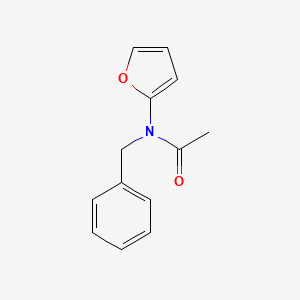![molecular formula C12H9Cl3N2O2 B12906624 4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one CAS No. 88093-89-4](/img/structure/B12906624.png)
4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-((2,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its complex structure, which includes a pyridazinone core substituted with chloro, dichlorobenzyl, and methyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((2,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Alkylation: The methyl group at the 2-position can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Etherification: The 2,4-dichlorobenzyl group can be attached via an etherification reaction, where the pyridazinone is reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-((2,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro-substituted positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted derivatives with amine or thiol groups.
Applications De Recherche Scientifique
4-Chloro-5-((2,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-((2,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction processes.
Disrupting Cell Membranes: Altering the integrity of cell membranes, leading to cell death or dysfunction.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-methylpyridazin-3(2H)-one: Lacks the 2,4-dichlorobenzyl group, resulting in different chemical and biological properties.
5-((2,4-Dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one: Similar structure but without the chloro group at the 4-position.
2,4-Dichlorobenzyl chloride: A precursor used in the synthesis of the target compound.
Uniqueness
4-Chloro-5-((2,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and dichlorobenzyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.
Propriétés
Numéro CAS |
88093-89-4 |
|---|---|
Formule moléculaire |
C12H9Cl3N2O2 |
Poids moléculaire |
319.6 g/mol |
Nom IUPAC |
4-chloro-5-[(2,4-dichlorophenyl)methoxy]-2-methylpyridazin-3-one |
InChI |
InChI=1S/C12H9Cl3N2O2/c1-17-12(18)11(15)10(5-16-17)19-6-7-2-3-8(13)4-9(7)14/h2-5H,6H2,1H3 |
Clé InChI |
GGLHFJCLTSBXKB-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C(=C(C=N1)OCC2=C(C=C(C=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



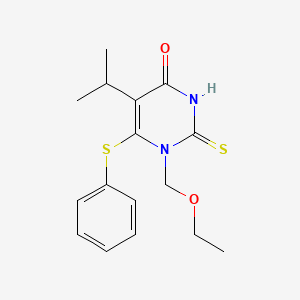
![N-[2-(Diethylamino)ethyl]-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B12906551.png)
![2,5,8-Trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione](/img/structure/B12906559.png)
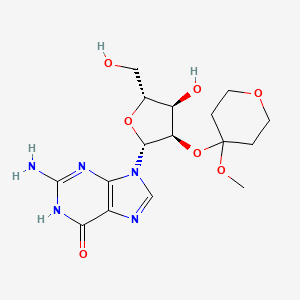
![Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12906587.png)
